molecular formula C24H20ClN5O B1666130 2-chloro-N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzamide CAS No. 946293-78-3

2-chloro-N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzamide

Cat. No. B1666130
M. Wt: 429.9 g/mol
InChI Key: VJNNQBDSUIVCKB-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzamide” is a derivative of 2-aminopyrimidine . These derivatives have been prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The compounds differ from each other by the substitutions of their amino group and of their phenyl ring .


Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The specific synthesis process for “2-chloro-N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzamide” is not explicitly mentioned in the retrieved papers.

Scientific Research Applications

  • Nonaqueous Capillary Electrophoresis : This study developed a method for the separation of imatinib mesylate and related substances, including a compound similar to the one , using nonaqueous capillary electrophoresis. This technique is effective for quality control in pharmaceuticals (Ye et al., 2012).

  • Inhibition of NF-kappaB and AP-1 Gene Expression : In this research, modifications of a related pyrimidine compound were investigated for their ability to inhibit NF-kappaB and AP-1 transcription factors, crucial in various cellular processes (Palanki et al., 2000).

  • Antibacterial Activity Against MRSA : A study assessed substituted benzamides, structurally similar to the compound , as potential bactericidal agents against methicillin-resistant Staphylococcus aureus (MRSA), a significant concern in healthcare settings (Zadrazilova et al., 2015).

  • Synthesis and Antimicrobial Activity : This study involved the synthesis of pyrimidine derivatives and their evaluation for biological activity against bacteria and fungi, highlighting the compound's potential in developing new antimicrobial agents (J.V.Guna & D.M.Purohit, 2012).

  • Histone Deacetylase Inhibition : Research on a compound structurally related to 2-chloro-N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzamide demonstrated its potential as a histone deacetylase inhibitor, with implications in cancer treatment (Zhou et al., 2008).

  • Synthesis and Anti-Inflammatory Activity : A study synthesized pyrimidine-5-carboxylate derivatives and evaluated them for anti-inflammatory and antimicrobial activities, suggesting the compound's utility in medical research (A.S.Dongarwar et al., 2011).

  • Practical Preparation of Imatinib Base : This research reported a practical method for preparing imatinib base, a related compound, highlighting the industrial and pharmaceutical relevance of such compounds (Zhang et al., 2016).

properties

IUPAC Name

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O/c1-16-15-22(27-17-7-3-2-4-8-17)30-24(26-16)29-19-13-11-18(12-14-19)28-23(31)20-9-5-6-10-21(20)25/h2-15H,1H3,(H,28,31)(H2,26,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNNQBDSUIVCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aumitin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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